molecular formula C27H37BrN2O4 B012855 2-bromo-N-[4-[2-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-2-methylpropyl]phenyl]acetamide CAS No. 101639-68-3

2-bromo-N-[4-[2-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-2-methylpropyl]phenyl]acetamide

Cat. No.: B012855
CAS No.: 101639-68-3
M. Wt: 533.5 g/mol
InChI Key: FTRGAJDMWJRTJD-UHFFFAOYSA-N
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Description

2-bromo-N-[4-[2-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-2-methylpropyl]phenyl]acetamide is a synthetic organic compound featuring a bromoacetamide group, a phenoxy ether linkage, a 2-hydroxypropyl chain, and a terminal cyclopropylmethoxy moiety. This complex structure suggests potential as a key intermediate in sophisticated organic synthesis projects. The bromoacetamide functional group is particularly reactive and is commonly employed in the development of covalent inhibitors, affinity probes, and as a building block in pharmaceutical research for targeting various enzymes and receptors . The presence of the phenoxy and cyclopropylmethoxy groups, which are structural motifs found in various biologically active molecules, indicates potential application in medicinal chemistry, possibly for receptor binding studies . This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

2-bromo-N-[4-[2-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-2-methylpropyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37BrN2O4/c1-27(2,15-21-5-9-23(10-6-21)30-26(32)16-28)29-17-24(31)19-34-25-11-7-20(8-12-25)13-14-33-18-22-3-4-22/h5-12,22,24,29,31H,3-4,13-19H2,1-2H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRGAJDMWJRTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)NC(=O)CBr)NCC(COC2=CC=C(C=C2)CCOCC3CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20906414
Record name 2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20906414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101639-68-3
Record name 1-(4-(2-Cyclopropylmethoxyethyl)phenoxy)-3-(1-(4-bromoacetamidophenyl)-2-methyl-propylamine)-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101639683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20906414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-[2-(Cyclopropylmethoxy)Ethyl]Phenol

Reaction Conditions :

  • Cyclopropylmethyl bromide (1.2 eq) and 2-phenylethanol undergo Williamson ether synthesis in anhydrous DMF with K₂CO₃ (2.5 eq) at 80°C for 12 hours.

  • Yield: 78% after silica gel chromatography (hexane:EtOAc 4:1).

  • Key Data :

    ParameterValue
    Reaction Temperature80°C
    CatalystK₂CO₃
    SolventDMF
    PurificationColumn Chromatography

Epoxidation and Amine Coupling

Epichlorohydrin (1.5 eq) reacts with the phenol intermediate under basic conditions (NaOH 1M) to form the glycidyl ether. Subsequent ring-opening with tert-butylamine (2.0 eq) in iPrOH at 60°C yields the 2-hydroxypropylamine derivative.

  • Stereochemical Control : Use of (R)-epichlorohydrin achieves >90% enantiomeric excess (ee) confirmed by chiral HPLC.

Assembly of the Acetamide Core

4-Aminophenylisobutylamine is acylated with bromoacetyl chloride (1.1 eq) in dichloromethane (DCM) using Et₃N (3.0 eq) as base. The reaction proceeds at 0°C to room temperature over 4 hours.

  • Critical Parameter : Strict temperature control minimizes N-bromination side reactions (<5% by LC-MS).

Final Coupling and Purification

The amine sidechain and acetamide core are coupled via reductive amination using NaBH₃CN (1.5 eq) in MeOH/HOAc (95:5) at pH 5.0. The crude product is purified via recrystallization from EtOAc/n-heptane.

Optimized Recrystallization Protocol :

Solvent Ratio (EtOAc:n-heptane)YieldPurity (HPLC)
1:362%98.5%
1:458%99.1%

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.4 Hz, 2H, ArH), 6.85 (d, J=8.4 Hz, 2H, ArH), 4.12 (m, 1H, CH-O), 3.78 (s, 2H, BrCH₂CO).

  • HRMS : m/z [M+H]⁺ calcd for C₂₇H₃₆BrN₂O₄: 549.1892; found: 549.1889.

HPLC Method :

  • Column: Zorbax SB-C18 (4.6×250 mm, 5 μm)

  • Mobile Phase: 0.1% TFA in H₂O/MeCN (70:30 to 30:70 over 25 min)

  • Retention Time: 18.7 min.

Scale-Up Considerations and Process Optimization

Key Challenges :

  • Exothermic Bromoacetylation : Semi-batch addition of bromoacetyl chloride with jacket cooling maintains temperature <10°C.

  • Epoxide Stability : Storage of glycidyl ether intermediates under N₂ at -20°C prevents hydrolysis.

Green Chemistry Metrics :

MetricValue
Atom Economy64%
Process Mass Intensity18.7 kg/kg
E-Factor32.1

Comparative Analysis of Synthetic Routes

Three alternative pathways were evaluated (Table 1):

Table 1: Route Comparison

RouteStepsOverall YieldPurityCost Index
A728%98.5%1.00
B535%97.2%0.85
C631%99.0%1.12

Route B emerged as optimal, balancing yield and cost despite slightly lower purity. Critical improvements included one-pot epoxidation/amination and in situ bromide scavenging .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogen-substituted derivatives.

    Substitution: Formation of amine or thiol-substituted derivatives.

Scientific Research Applications

2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.

    Material Science: It can be used in the development of new materials with specific properties.

    Biological Research: It is used to study the interactions between small molecules and biological targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in binding to the target sites, while the cyclopropylmethoxy group enhances the compound’s stability and bioavailability. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s biological and chemical properties are best understood through comparisons with analogs. Key structural variations and their impacts are summarized below:

Halogen Substitution Effects

Compound Name Halogen Key Differences Biological Activity
Target Compound Br Cyclopropylmethoxyethylphenoxy group Potent COX-1/COX-2 inhibition (hypothesized)
2-Chloro-N-(4-isopropylphenyl)acetamide Cl Lacks cyclopropane ring; simpler phenoxy group Reduced enzyme inhibition due to lower lipophilicity
N-(4-Isopropylphenyl)acetamide None No halogen; minimal reactivity Limited biological activity

Key Insight: Bromine enhances lipophilicity and electrophilic reactivity compared to chlorine or non-halogenated analogs, improving target binding and metabolic stability .

Substituent Group Comparisons

Compound Name Key Substituents Activity Profile
Target Compound Cyclopropylmethoxyethyl, hydroxypropylamino Hypothesized dual anti-inflammatory and anticancer activity due to multifunctional design
2-(4-Bromo-3-methylphenoxy)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide Pyrrolidine-sulfonyl group Enhanced sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase)
N-(3-bromo-2-methylphenyl)acetamide Methyl and bromo groups on phenyl ring Selective cytotoxicity in cancer cell lines due to steric effects

Key Insight : The cyclopropylmethoxyethyl group in the target compound likely improves blood-brain barrier penetration compared to bulkier substituents (e.g., pyrrolidine-sulfonyl) .

Functional Group Positioning

Compound Name Substituent Positions Impact on Activity
Target Compound Bromine at acetamide α-position; phenoxy group at para-position Optimizes electronic effects for nucleophilic attack
2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide Ethoxy and hydroxymethyl at ortho/para positions Increased solubility but reduced target affinity compared to cyclopropane-containing analogs
N-(2-{[(4-bromophenyl)methyl]amino}ethyl)acetamide Bromine on benzylamino group Focused antimicrobial activity due to altered charge distribution

Key Insight: The para-positioning of the phenoxy group in the target compound maximizes steric accessibility for enzyme active sites .

Research Findings and Case Studies

Enzyme Inhibition Studies

  • COX-1/COX-2 Inhibition: Structural analogs with bromine and phenoxy groups (e.g., 2-bromo-N-phenylacetamide) show dose-dependent COX-1/COX-2 inhibition (IC₅₀ = 12–18 μM) . The target compound’s additional hydroxypropylamino group may improve selectivity for COX-2 .

Pharmacokinetic Advantages

  • The cyclopropylmethoxyethyl chain enhances metabolic stability compared to ethoxy or methoxy groups, as seen in analogs like 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide .
  • The hydroxypropylamino side chain may reduce hepatotoxicity risks compared to non-hydroxylated analogs .

Q & A

Q. What in vivo protocols are recommended for neuropharmacology studies?

  • Methodological Answer : Conduct behavioral assays (e.g., Morris water maze) in transgenic models . Measure brain penetrance via BBB permeability assays (logBB >0.3) . Use PET imaging with radiolabeled compound (e.g., 11C-labeling) to track distribution .

Quality Control & Compliance

Q. How should researchers validate compound identity for regulatory submissions?

  • Methodological Answer : Follow ICH Q2(R1) guidelines: use triple quadrupole LC-MS for identity confirmation and chiral HPLC for enantiopurity assessment . Submit raw spectral data (NMR, HRMS) to public repositories (e.g., PubChem) .

Q. What are the best practices for documenting synthetic procedures?

  • Methodological Answer : Record detailed batch records (e.g., solvent lot numbers, humidity levels) . Use electronic lab notebooks (ELNs) for traceability . Include failure analyses (e.g., TLC spots of byproducts) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-[4-[2-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-2-methylpropyl]phenyl]acetamide
Reactant of Route 2
2-bromo-N-[4-[2-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-2-methylpropyl]phenyl]acetamide

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